2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol, commonly known as Thienodiazepine, is a class of benzodiazepine analogs that have shown promising results in various scientific research applications. Thienodiazepine has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
Thienodiazepine acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This hyperpolarization decreases the excitability of the neuron, resulting in the anxiolytic, anticonvulsant, sedative, and hypnotic effects of Thienodiazepine.
Biochemical and Physiological Effects:
Thienodiazepine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of the central nervous system. Thienodiazepine has also been found to decrease the levels of cortisol, a stress hormone, leading to decreased anxiety and stress. Additionally, Thienodiazepine has been shown to decrease the levels of inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Thienodiazepine has several advantages for lab experiments. It has a high affinity for the GABA-A receptor, making it a potent and selective ligand for studying the receptor. Thienodiazepine also has a long half-life, allowing for prolonged effects on the central nervous system. However, Thienodiazepine has limitations in lab experiments, including its potential for abuse and dependence, making it a controlled substance. Additionally, Thienodiazepine can have sedative effects, which can affect the behavior of animals in behavioral studies.
Future Directions
Thienodiazepine has several potential future directions in scientific research. One potential direction is the development of Thienodiazepine analogs with improved pharmacological properties, including selectivity for specific GABA-A receptor subtypes. Another potential direction is the investigation of Thienodiazepine's potential use in the treatment of inflammatory diseases, including arthritis and multiple sclerosis. Additionally, Thienodiazepine's potential use in combination with other drugs, including antidepressants and antipsychotics, should be investigated.
Conclusion:
Thienodiazepine is a promising class of benzodiazepine analogs that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Thienodiazepine's potential for therapeutic applications and its limitations in lab experiments should be carefully considered in future scientific research.
Synthesis Methods
Thienodiazepine can be synthesized using several methods, including the condensation of 2-aminothiophenol with o-nitrobenzaldehyde followed by reduction with sodium borohydride. Another method involves the reaction of 2-aminothiophenol with 2-chloroacetylphenone in the presence of a base. Thienodiazepine can also be synthesized using a one-pot reaction of 2-aminothiophenol, o-nitrobenzaldehyde, and phenylacetylene in the presence of copper iodide.
Scientific Research Applications
Thienodiazepine has been extensively studied for its potential therapeutic applications. It has been shown to possess anxiolytic, anticonvulsant, sedative, and hypnotic effects. Thienodiazepine has also been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy. Additionally, Thienodiazepine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Properties
IUPAC Name |
2-(4-thiophen-2-yl-3H-1,5-benzodiazepin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18-9-4-1-6-13(18)16-12-17(19-10-5-11-23-19)21-15-8-3-2-7-14(15)20-16/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRGIZRPKUQDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.